4-(Ethoxymethyl)-1-prolylpiperidine
Overview
Description
4-(Ethoxymethyl)-1-prolylpiperidine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and properties, making it a subject of interest for researchers and industry professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-1-prolylpiperidine typically involves multiple steps, starting with the reaction of proline with ethyl chloroformate to form the ethoxymethyl derivative. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxymethyl)-1-prolylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Ethoxymethyl)-1-prolylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Ethoxymethyl)-1-prolylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(Ethoxymethyl)-1-prolylpiperidine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-(Methoxymethyl)-1-prolylpiperidine: Similar structure but with a methoxy group instead of ethoxy.
4-(Propoxymethyl)-1-prolylpiperidine: Similar structure but with a propoxy group instead of ethoxy.
4-(Butoxymethyl)-1-prolylpiperidine: Similar structure but with a butoxy group instead of ethoxy.
These compounds may exhibit different properties and reactivities due to the variation in their alkyl groups, making this compound unique in its applications and behavior.
Properties
IUPAC Name |
[4-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-6-11)13(16)12-4-3-7-14-12/h11-12,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIFRQXEDTJCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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